molecular formula C9H4BrFOS B13433157 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13433157
M. Wt: 259.10 g/mol
InChI Key: UFNQXSKTNJJUFZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 5-fluoro-1-benzothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 6-Fluoro-1-benzothiophene-2-carbaldehyde
  • 5-Fluoro-2-thiophenecarboxaldehyde

Uniqueness

6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual substitution pattern is less common and provides distinct properties compared to other benzothiophene derivatives .

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-7-3-9-5(2-8(7)11)1-6(4-12)13-9/h1-4H

InChI Key

UFNQXSKTNJJUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1F)Br)C=O

Origin of Product

United States

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